Aurone
Overview
Description
Aurones are a minor class of flavonoids, named after the Latin word “aurum” meaning gold, due to their characteristic bright yellow color. These compounds are naturally occurring secondary metabolites found in various plant sources. Aurones possess a unique molecular framework formed by 15 carbon atoms, with the general structure of C6-C3-C6. They are often found in hydroxylated, methoxylated, or glycosylated forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common methods for synthesizing aurones include:
Oxidative Cyclization of 2’-Hydroxychalcones: This method involves the oxidative cyclization of 2’-hydroxychalcones to form aurones.
Intramolecular Cyclization of 2-Aryl-1-Salicyloylacetylenes: This method involves the intramolecular cyclization of 2-aryl-1-salicyloylacetylenes.
Condensation of Benzofuran-3(2H)-ones with Aromatic Aldehydes: This method involves the condensation of benzofuran-3(2H)-ones with aromatic aldehydes.
Industrial Production Methods: Industrial production methods for aurones are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Aurones undergo various types of chemical reactions, including:
Oxidation: Aurones can be oxidized to form quinones or other oxidized derivatives.
Reduction: Aurones can be reduced to form dihydroaurones or other reduced derivatives.
Substitution: Aurones can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroaurones and other reduced derivatives.
Substitution: Various substituted aurones with different functional groups.
Scientific Research Applications
Aurones have a wide range of scientific research applications, including:
Mechanism of Action
Aurones exert their effects through various molecular targets and pathways:
Enzyme Inhibition: Aurones can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: Aurones exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Signal Transduction Modulation: Aurones can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Properties
IUPAC Name |
(2Z)-2-benzylidene-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUOMODZGKSORV-UVTDQMKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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